(4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone is a chemical compound with the molecular formula and a molecular weight of 214.28 g/mol. This compound is characterized by the presence of a fluorine atom attached to a piperidine ring, which is further connected to another piperidine ring via a methanone functional group. The compound is identified by the CAS number 2022431-23-6 and has potential applications in various fields including chemistry, biology, and medicine.
This compound falls under the category of piperidine derivatives, which are known for their diverse biological activities. It is primarily studied for its potential therapeutic properties, particularly in the context of anti-inflammatory and analgesic effects. The unique structural features of (4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone contribute to its distinct chemical reactivity and biological interactions.
The synthesis of (4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone typically involves the reaction between 4-fluoropiperidine and piperidin-3-ylmethanone. This reaction is generally conducted under controlled conditions, often utilizing a suitable solvent and catalyst to facilitate product formation.
The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity. For instance, reactions may be performed at elevated temperatures to increase the rate of reaction while maintaining appropriate pressure conditions to prevent undesired side reactions. Purification methods such as chromatography are employed post-synthesis to isolate the desired compound with high purity.
The molecular structure of (4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone can be represented using various structural notations:
These notations provide insight into the connectivity and arrangement of atoms within the molecule.
The compound's molecular weight is 214.28 g/mol, and it contains two nitrogen atoms as part of its piperidine rings. The presence of the fluorine atom contributes significantly to its chemical properties and reactivity.
(4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group into an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
For oxidation, common oxidizing agents include potassium permanganate and chromium trioxide. Reduction reactions typically utilize lithium aluminum hydride or sodium borohydride as reducing agents. Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
The products formed from these reactions depend on the specific reagents used. For example, oxidation may yield oxides while reduction can produce alcohols or other derivatives depending on the substituent introduced.
The mechanism of action for (4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone involves its interaction with biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may modulate various biochemical pathways, potentially influencing cellular processes such as signaling pathways and gene expression.
Research indicates that compounds similar to (4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone exhibit effects on metabolic pathways through enzyme modulation. This interaction may lead to changes in cellular metabolism and function, which are critical for its potential therapeutic applications.
While specific boiling or melting points for (4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone are not widely reported, it is important to note that compounds in this class typically exhibit moderate volatility and solubility in organic solvents.
The chemical properties include reactivity with nucleophiles due to the electrophilic nature of the carbonyl group in the methanone moiety. The presence of fluorine enhances its lipophilicity, potentially affecting its pharmacokinetic properties.
(4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone has several scientific uses:
Chemistry: It serves as an intermediate in synthesizing complex organic molecules.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Ongoing research aims to explore its therapeutic potential for various diseases.
Industry: It is utilized in developing new materials and chemical processes due to its unique structural features.
The structural architecture of (4-fluoropiperidin-1-yl)(piperidin-3-yl)methanone emerged from systematic scaffold-hopping strategies applied to piperazinyl azetidine pharmacophores. This design approach leveraged the established target engagement efficiency of constrained heterocycles while introducing strategic fluorination to modulate electronic properties and metabolic stability. The core methanone linker connecting two nitrogen-containing heterocycles creates a conformationally restricted topology that optimally positions key pharmacophoric elements for receptor interactions, as observed in neurology-focused drug discovery programs [1] [2].
Molecular modeling studies reveal that the piperidine-3-yl moiety serves as a versatile vector point for functionalization, allowing attachment of diverse aryl and heteroaryl groups that influence target selectivity. The 4-fluoropiperidine component introduces a dipolar electronic environment that enhances membrane permeability compared to non-fluorinated analogs. This scaffold maintains a rotational barrier energy of approximately 8.5 kcal/mol around the methanone bond, which restricts conformational flexibility and reduces the entropic penalty upon target binding [1] [5].
Table 1: Structural Components of the Methanone Scaffold
Structural Element | Role in Molecular Design | Key Physicochemical Contribution |
---|---|---|
Piperidine-3-yl moiety | Central pharmacophore | Provides hydrogen bonding capability via amine functionality |
4-Fluoropiperidine | Bioisosteric replacement | Enhances metabolic stability and membrane permeability |
Methanone linker | Conformational constraint | Reduces rotational freedom and optimizes ligand-receptor fit |
Fluorine atom | Electronic modulator | Withdraws electron density (σₚ = +0.06) and reduces basicity |
The introduction of fluorine-18 at the C4 position of piperidine employs copper-mediated nucleophilic fluorination techniques that overcome traditional limitations in late-stage fluorination. This approach utilizes arylstannane precursors activated by copper(II) triflate complexes, achieving radiochemical yields exceeding 82% with radiochemical purity >99%. The reaction proceeds under mild conditions (80°C in DMF) within 15 minutes, making it suitable for rapid radiotracer production [1] [5].
Optimization of the copper-ligand complex revealed that phenanthroline derivatives significantly enhance fluorination efficiency by stabilizing the Cu(I)/Cu(III) redox cycle. This method enables direct access to [¹⁸F]-(4-fluoropiperidin-1-yl)(piperidin-3-yl)methanone with molar activities >3 Ci/μmol, sufficient for in vivo positron emission tomography (PET) studies of brain penetration and target engagement. The radiolabeled compound demonstrates excellent blood-brain barrier penetration with a brain uptake of 5.2% ID/g at 5 minutes post-injection in murine models, confirming its utility for CNS target validation [1] [5].
Table 2: Copper-Mediated Fluorination Optimization Parameters
Reaction Variable | Tested Range | Optimal Condition | Impact on Yield |
---|---|---|---|
Copper catalyst | Cu(OTf)₂, Cu(acac)₂, CuCl | Cu(OTf)₂ | Highest conversion (92%) |
Ligand | Bipyridine, terpyridine, phenanthroline | 1,10-Phenanthroline | 30% yield increase |
Temperature | 60-120°C | 80°C | Balance of speed and decomposition |
Reaction time | 5-30 min | 15 min | Maximum yield with minimal byproducts |
Precursor concentration | 0.1-5 mM | 2 mM | Avoids substrate inhibition |
Strategic modifications of the methanone linker and adjacent functional groups have yielded significant improvements in the compound's pharmacokinetic profile. Replacement of the standard methanone with trifluoromethyl ketone bioisosteres enhances metabolic stability while maintaining target affinity (Kᵢ = 8.3 nM vs 11.5 nM for parent compound). The introduction of α-amino substituents on the piperidine ring creates prodrug opportunities, with carbamate-protected analogs showing 3.8-fold increased oral bioavailability in preclinical models [4] [5].
The logD optimization of this scaffold reveals a narrow optimal range (1.8-2.2) for balancing CNS penetration and metabolic clearance. Incorporating polar heterocycles such as pyridyl-oxazole systems at the piperidine nitrogen decreases logD from 2.5 to 1.9 while maintaining nanomolar potency. This modification reduces CYP3A4 inhibition (IC₅₀ >20 µM vs 3.2 µM for parent) and extends elimination half-life from 1.2 to 4.7 hours in hepatic microsomes. Additionally, bridged morpholine variants demonstrate enhanced solubility (>15 mg/mL) while preserving target engagement, addressing formulation challenges associated with the parent scaffold [2] [4].
The strategic transition from azetidine-based scaffolds to the piperidine-containing methanone architecture represents a significant advancement in balancing target affinity with drug-like properties. While azetidine derivatives exhibit slightly higher binding affinity (Kᵢ = 0.8 nM vs 1.2 nM for piperidine analog), their metabolic instability in human hepatocytes (t₁/₂ = 12 minutes) limits translational potential. The piperidine scaffold extends hepatic stability to >45 minutes while maintaining >85% receptor occupancy at 2 hours post-administration [1] [5].
Molecular dynamics simulations reveal that the piperidine ring conformation enables optimal engagement with a secondary hydrophobic pocket not accessible to smaller azetidine analogs. This results in a 2.3-fold improvement in functional activity despite similar binding affinity. The 4-fluorine substitution specifically mitigates the basicity-induced lysosomal trapping observed with unsubstituted piperidine analogs, enhancing cytosolic target engagement. Crucially, the piperidine scaffold reduces hERG channel affinity (IC₅₀ = 12 µM vs 1.8 µM for azetidine counterpart), significantly improving cardiovascular safety profiles [1] [5].
Table 3: Scaffold Comparison for Key Pharmaceutical Properties
Property | Azetidine Scaffold | Piperidine Scaffold | Improvement Factor |
---|---|---|---|
Metabolic stability (t₁/₂ human hepatocytes) | 12 min | >45 min | 3.75x |
Plasma protein binding (% unbound) | 8.2% | 21.5% | 2.6x |
Aqueous solubility (pH 7.4) | 0.08 mg/mL | 1.2 mg/mL | 15x |
P-glycoprotein efflux ratio | 12.8 | 2.3 | 5.6x reduction |
CYP3A4 inhibition (IC₅₀) | 3.2 µM | >20 µM | >6x |
hERG channel inhibition | 1.8 µM | 12 µM | 6.7x safety margin |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1